![molecular formula C11H10N2O B2843390 7-ethyl-1H-furo[2,3-g]indazole CAS No. 372163-83-2](/img/structure/B2843390.png)
7-ethyl-1H-furo[2,3-g]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-ethyl-1H-furo[2,3-g]indazole” is a heterocyclic compound . It is also referred to as “1-{7-ethyl-1H-furo[2,3-g]indazol-1-yl}propan-2-amine, (2R)-” and "7-Ethyl-α-methyl-1H-furo[2,3-g]indazole-1-ethanamine" .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a topic of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
Indazoles, including “this compound”, have been found to participate in a variety of chemical reactions . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Routes : A study by Shimada et al. (2004) developed an efficient route for synthesizing 7-ethyl-1H-furo[2,3-g]indazole, highlighting its chemical synthesis process (Shimada et al., 2004).
- Chemical Structure and Derivatives : Research by Shimada et al. (2008) synthesized a series of novel indazole derivatives, including this compound, to explore their structure-activity relationships (Shimada et al., 2008).
Pharmacological Applications
- Potential in Obesity Treatment : Hayashi et al. (2004) investigated the antiobesity effects of a 5-HT2C receptor agonist, including this compound, demonstrating its efficacy in reducing food intake and increasing calorie expenditure in animal models (Hayashi et al., 2004).
- Thermogenic Effects : Another study by Hayashi et al. (2004) examined the thermogenic effect of this compound, showing its potential in increasing body temperature and energy expenditure, further supporting its role in weight management (Hayashi et al., 2004).
Novel Compounds and Derivatives
- Synthesis of Novel Derivatives : Research has also focused on synthesizing new derivatives of indazole, including this compound, for various pharmacological studies. For instance, studies by Daidone et al. (2010) and others have explored the creation of novel compounds for potential therapeutic applications (Daidone et al., 2010).
Future Directions
The biological and medicinal properties of indazoles, including “7-ethyl-1H-furo[2,3-g]indazole”, have prompted enormous research aimed at developing synthetic routes to these heterocycles . This review focuses on the biological properties associated with this system, chemical reactions, functionalizations, and medicinal application of indazole nucleus . It is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
7-ethyl-1H-furo[2,3-g]indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-8-5-9-10(14-8)4-3-7-6-12-13-11(7)9/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOPERVAFWZDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

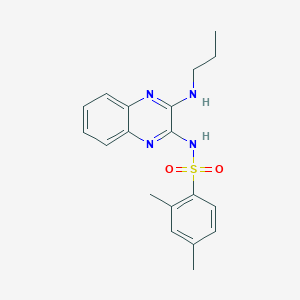

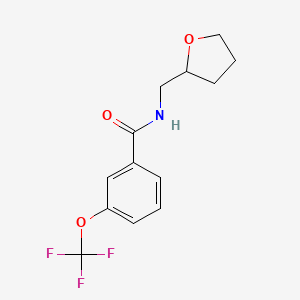
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2843312.png)
![1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2843314.png)
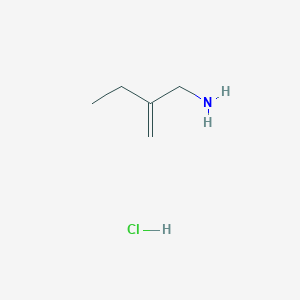
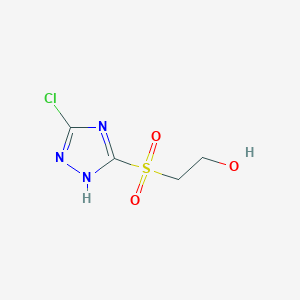
amine hydrochloride](/img/structure/B2843319.png)
![4-Chloro-2-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2843320.png)
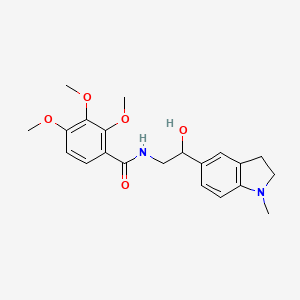

![3'-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2843324.png)
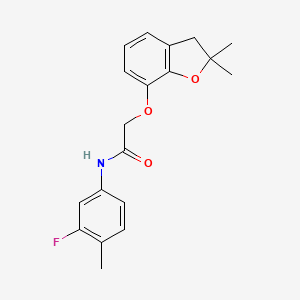
![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)